molecular formula C17H23NO2 B12530848 Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate CAS No. 819862-71-0

Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate

Cat. No.: B12530848
CAS No.: 819862-71-0
M. Wt: 273.37 g/mol
InChI Key: DBYDLVLAMIGNAF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction reactions can further hydrogenate the dihydropyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while reduction may produce a fully hydrogenated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can affect muscle contraction and neurotransmitter release.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects on muscle contraction and neurotransmitter release. The specific pathways involved may include the inhibition of calcium influx into cells.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Nicardipine: Known for its vasodilatory effects.

Uniqueness

Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other dihydropyridine derivatives.

Properties

CAS No.

819862-71-0

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoate

InChI

InChI=1S/C17H23NO2/c1-2-20-17(19)9-6-12-18-13-10-16(11-14-18)15-7-4-3-5-8-15/h3-5,7-8,10H,2,6,9,11-14H2,1H3

InChI Key

DBYDLVLAMIGNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1CCC(=CC1)C2=CC=CC=C2

Origin of Product

United States

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